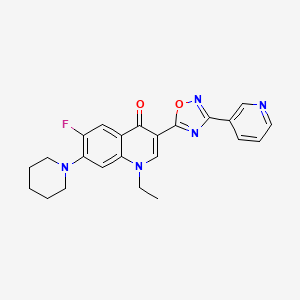

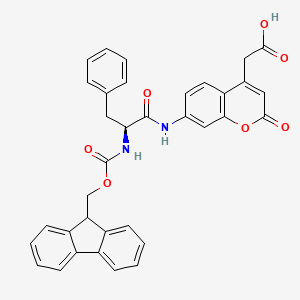

![molecular formula C21H22N2O4 B2436464 ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 313520-69-3](/img/structure/B2436464.png)

ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the furanone family of compounds and has been studied for its potential use in various fields, including medicine and agriculture. In

Applications De Recherche Scientifique

Molecular Structures and Hydrogen Bonding

- The molecule ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been studied for its hydrogen bonding capabilities. Research indicates that similar molecules form hydrogen bonds, contributing to their supramolecular structures, which are essential in biological and chemical processes (Portilla et al., 2007).

Photoinduced Oxidative Annulation

- This compound has been utilized in photoinduced direct oxidative annulation processes. Such reactions are significant in creating polyheterocyclic compounds without the need for transition metals and oxidants, demonstrating a sustainable approach in synthetic chemistry (Zhang et al., 2017).

Application in Juvenile Hormone Antagonism

- Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has shown potential as a juvenile hormone antagonist in insects. This has implications for controlling insect growth and development, particularly in pest management strategies (Kuwano et al., 2008).

Synthesis of Orthogonally Protected Amino Acids

- Research into the synthesis of orthogonally protected amino acids, which are important in peptide synthesis, has utilized similar compounds. This highlights its role in the development of pharmaceuticals and bioactive molecules (Czajgucki et al., 2003).

Role in Coenzyme NADH Model Reactions

- Studies have used ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in reactions involving coenzyme NADH models. This is critical for understanding enzymatic mechanisms and developing new biochemical assays (Fang et al., 2006).

Synthetic Pathways for Renewable PET

- This compound has been studied in the context of synthesizing renewable polyethylene terephthalate (PET). It plays a role in the Diels-Alder reactions, essential for creating biobased terephthalic acid precursors, a step towards sustainable plastic production (Pacheco et al., 2015).

Propriétés

IUPAC Name |

ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-5-26-20(25)15-8-6-14(7-9-15)18-11-10-17(27-18)12-16(13-22)19(24)23-21(2,3)4/h6-12H,5H2,1-4H3,(H,23,24)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXMYQCRCKTNES-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)

![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)

![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)